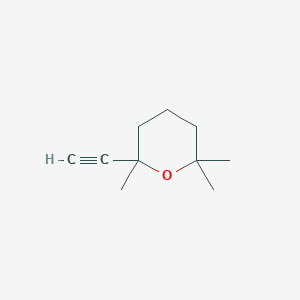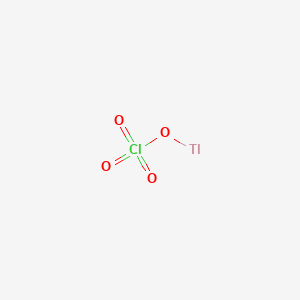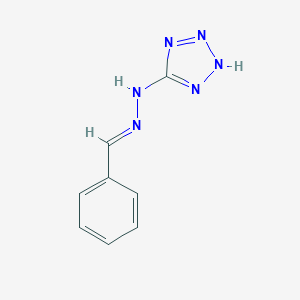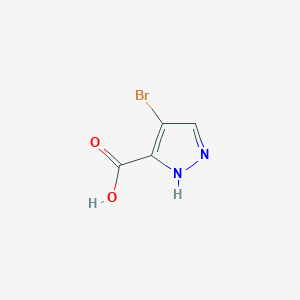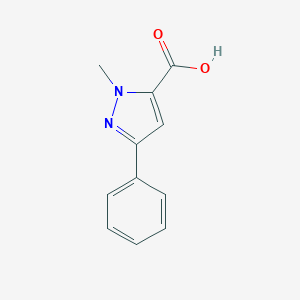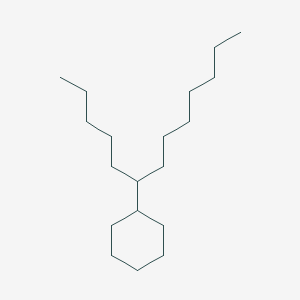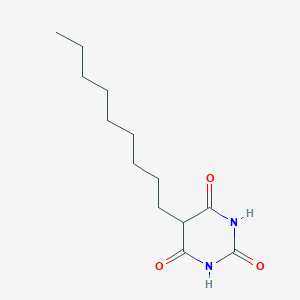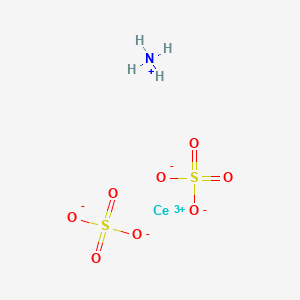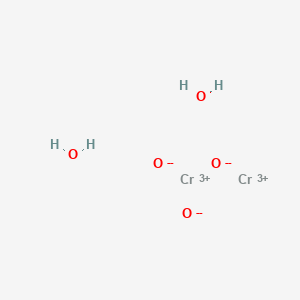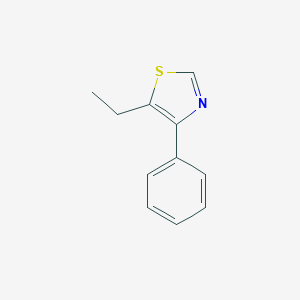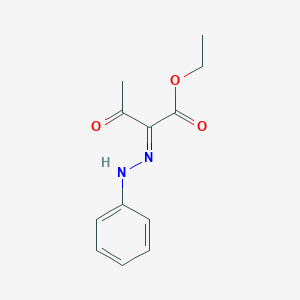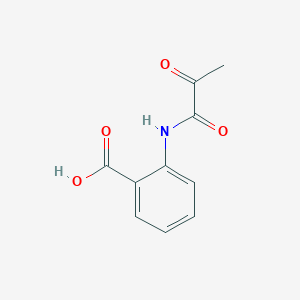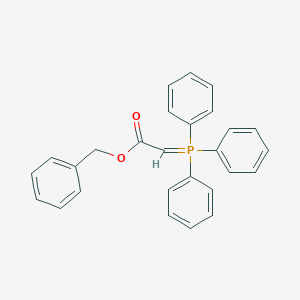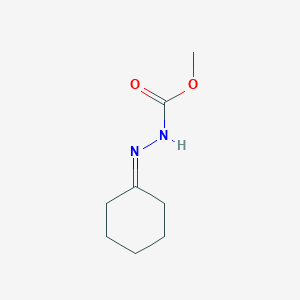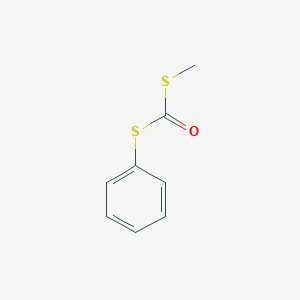
Methylsulfanyl(phenylsulfanyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfanyl(phenylsulfanyl)methanone, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a research chemical that has gained popularity in recent years due to its potential applications in scientific research. MPA is a potent dopamine reuptake inhibitor that has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
MPA works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to a range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
MPA has been found to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, which suggests that it has stimulant properties. MPA has also been found to increase the release of dopamine and norepinephrine in the brain, which suggests that it may have potential applications in treating depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPA in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. However, one of the limitations of using MPA in lab experiments is that it is a synthetic compound that has not been extensively studied in humans, which means that its effects on humans are not well understood.
Zukünftige Richtungen
There are several future directions for research on MPA. One potential direction is to study the effects of MPA on the brain and its potential applications in treating depression. Another potential direction is to study the effects of MPA on drug addiction and the role of dopamine in addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in scientific research.
Synthesemethoden
The synthesis of MPA involves the reaction of 2-thiophenecarboxaldehyde with nitroethane to form 2-nitro-1-(thiophen-2-yl)ethene. This compound is then reduced with sodium borohydride to form 2-amino-1-(thiophen-2-yl)ethanol. The final step involves the reaction of this compound with 1-bromopropane to form MPA.
Wissenschaftliche Forschungsanwendungen
MPA has been extensively studied for its potential applications in scientific research. It has been found to be a potent dopamine reuptake inhibitor, which makes it useful in studying the role of dopamine in various physiological processes. MPA has also been found to have potential applications in studying drug addiction and the effects of drugs on the brain.
Eigenschaften
CAS-Nummer |
13509-29-0 |
|---|---|
Produktname |
Methylsulfanyl(phenylsulfanyl)methanone |
Molekularformel |
C8H8OS2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
Kanonische SMILES |
CSC(=O)SC1=CC=CC=C1 |
Synonyme |
Dithiocarbonic acid S-methyl S-phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



